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Cat. No.: B1378378

Get Quote

Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 4-iodo-pyrazole, a privileged

scaffold in medicinal chemistry.[1] Unlike its alkyl analogs (e.g., 4-methylpyrazole/Fomepizole),

the 4-iodo variant leverages a unique "sigma-hole" effect, enabling high-affinity halogen

bonding in protein pockets. While 4-methylpyrazole is the clinical standard for alcohol

dehydrogenase (ADH) inhibition due to its safety profile, 4-iodopyrazole demonstrates superior

in vitro potency (Ki ≈ 0.12 µM vs. 0.21 µM for the methyl analog). Furthermore, the 4-iodo

moiety serves as a critical "transient pharmacophore," acting as a reactive handle for

Palladium-catalyzed cross-couplings in the synthesis of kinase inhibitors (e.g., c-Met, ALK

pathways).

The Chemical Scaffold: The "Sigma-Hole"
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The defining feature of 4-iodo-pyrazole is the iodine atom at the C4 position. In standard

medicinal chemistry, halogens are often viewed merely as hydrophobic bulk. However, in this

scaffold, the iodine exhibits a distinct sigma-hole—a region of positive electrostatic potential on

the extension of the C-I bond.

Halogen Bonding (XB): The iodine acts as a Lewis acid, forming highly directional non-

covalent interactions with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in

histidine) in the binding pocket.

Steric Complementarity: The volume of the iodine atom approximates that of a methyl or

ethyl group but with distinct electronic properties, allowing it to fill hydrophobic pockets while

engaging in specific electronic interactions that alkyl groups cannot.

Comparative SAR Analysis: ADH Inhibition
The most direct comparative data for the intrinsic activity of the 4-iodo-pyrazole scaffold comes

from studies on Liver Alcohol Dehydrogenase (LADH). The following analysis compares 4-iodo-

pyrazole against its primary alternatives: the clinical drug Fomepizole (4-methylpyrazole), 4-

bromopyrazole, and the unsubstituted parent pyrazole.

Performance Comparison Table: LADH Inhibition
Constants
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Analog
Substituent
(C4)

Ki (µM)
Relative
Potency

Interaction
Mechanism

4-Iodo-pyrazole -I 0.12 High

Hydrophobic +

Strong Halogen

Bond

4-Methylpyrazole -CH3 0.21
High (Clinical

Std)

Hydrophobic fit

(Van der Waals)

4-Bromopyrazole -Br 0.29 Moderate

Hydrophobic +

Weak Halogen

Bond

Pyrazole -H 2.60 Low

Weak

hydrophobic

interaction

Data Source: Li & Theorell (1969) and follow-up SAR studies. [1, 2]

Analysis of Alternatives
Vs. 4-Methylpyrazole (Fomepizole): While Fomepizole is the FDA-approved antidote for

methanol poisoning, 4-iodo-pyrazole binds tighter (lower Ki). The iodine atom provides a

stronger enthalpic contribution to binding via the sigma-hole interaction compared to the

entropy-driven hydrophobic displacement of the methyl group. However, the metabolic

stability and toxicity profile of the methyl analog favor it for clinical use.

Vs. 4-Bromopyrazole: Iodine is more polarizable than bromine, resulting in a larger sigma-

hole and a stronger halogen bond. This explains the superior potency of the iodo-analog

over the bromo-analog.

Experimental Protocols
Protocol A: "Green" Synthesis of 4-Iodo-Pyrazole
Objective: Synthesize 4-iodo-pyrazole from pyrazole using an oxidative iodination method that

avoids heavy metals (like CAN) or harsh acids.
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Reagents:

Pyrazole (1.0 equiv)[2][3]

Iodine (

, 0.5 equiv)[2][3]

Hydrogen Peroxide (

, 30% aq., 0.6 equiv)[2][3]

Solvent: Water (

)

Step-by-Step Methodology:

Suspension: Suspend pyrazole (10 mmol, 680 mg) in distilled water (20 mL) in a round-

bottom flask.

Addition: Add molecular iodine (

, 1.27 g, 5 mmol) to the suspension.

Oxidation: Slowly add hydrogen peroxide (30%, 0.6 mL) dropwise over 5 minutes. The

reaction is exothermic; monitor temperature to keep below 40°C.

Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor via TLC (Ethyl

Acetate/Hexane 1:1). The iodine color should fade as the electrophilic iodonium species is

consumed.

Workup: If solid precipitates, filter the product. If soluble, extract with Ethyl Acetate (3 x 20

mL).

Quench: Wash the organic layer with 10% Sodium Thiosulfate (

) to remove unreacted iodine.

Isolation: Dry over anhydrous
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, filter, and concentrate in vacuo.

Validation: Confirm structure via 1H-NMR (DMSO-d6). Diagnostic peak: Singlet at ~8.0 ppm

(2H, C3-H and C5-H).

Protocol B: Spectrophotometric ADH Inhibition Assay
Objective: Determine the Ki of 4-iodo-pyrazole against Alcohol Dehydrogenase.

Reagents:

NAD+ (Cofactor)[4]

Ethanol (Substrate)[5][6]

Purified Horse Liver ADH (Sigma-Aldrich)

Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8

Methodology:

Baseline: In a quartz cuvette, mix 2.5 mL buffer, 0.1 mL NAD+ (10 mM), and 0.1 mL Ethanol

(variable concentrations: 1–10 mM).

Initiation: Add 10 µL of ADH enzyme solution.

Measurement: Monitor the formation of NADH by measuring absorbance at 340 nm for 60

seconds to establish initial velocity (

).

Inhibition: Repeat steps 1-3 with the addition of 4-iodo-pyrazole (fixed concentration, e.g.,

0.2 µM) prior to enzyme addition.

Calculation: Plot

vs.

(Lineweaver-Burk plot). The intersection of the inhibited and uninhibited lines indicates the
inhibition type (Competitive). Calculate
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using the equation:

.

Visualizations
Diagram 1: SAR Logic & Sigma-Hole Interaction
This diagram illustrates the structural logic distinguishing the 4-iodo analog from its

competitors.
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Caption: Comparative SAR logic. The 4-iodo substituent enables specific halogen bonding

(Sigma-Hole), resulting in superior potency compared to steric-only analogs (Methyl) or

unsubstituted parents.

Diagram 2: Synthetic Utility Workflow (Kinase Inhibitors)
4-iodo-pyrazole is rarely the final drug; it is the "key" to accessing complex chemical space via

cross-coupling.
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Caption: The 4-iodo-pyrazole scaffold serves as a divergent intermediate. The C4-Iodine bond

is the reactive site for Palladium-catalyzed cross-coupling to generate complex kinase inhibitor

libraries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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